3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of thienopyrimidines. This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is substituted with a methoxybenzyl group and a phenyl group. Thienopyrimidines are known for their diverse biological activities, including potential applications in medicinal chemistry.
This compound can be classified under the broader category of heterocyclic compounds, specifically thienopyrimidines. It has been studied for its pharmacological properties and potential therapeutic applications. The compound's chemical structure can be represented by the following molecular formula: CHNOS, with a molecular weight of approximately 370.44 g/mol. The CAS number for this compound is 35978-39-3, which is used for identification in chemical databases and literature .
The synthesis of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. A common approach includes the following steps:
The synthesis can yield varying results depending on reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidine ring system with substituents that influence its chemical behavior and biological activity. Key structural data includes:
The presence of the methoxy group enhances solubility and may influence interactions with biological targets.
The compound undergoes various chemical reactions that can be exploited in synthetic organic chemistry:
The mechanism of action for 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is primarily related to its ability to modulate biological pathways through interaction with specific receptors or enzymes. Research indicates that derivatives of thienopyrimidines may act as inhibitors of cell cycle regulators such as Cyclin D1-CDK4, impacting cell proliferation . Additionally, they may exhibit anti-inflammatory effects by inhibiting cytokine release in response to stimuli like lipopolysaccharides .
The physical properties of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one include:
Chemical properties include its reactivity towards electrophiles and nucleophiles due to the presence of functional groups within its structure .
The compound has potential applications in medicinal chemistry due to its pharmacological properties. Research suggests that derivatives of thienopyrimidines can serve as:
The thieno[2,3-d]pyrimidine nucleus serves as a strategic bioisostere of naturally occurring purines (e.g., adenine, guanine), replicating key electronic and spatial features while enhancing metabolic stability and synthetic tractability. This bioisosteric relationship enables thienopyrimidines to effectively mimic purine interactions within enzymatic active sites and receptor pockets, particularly those involved in nucleotide metabolism and signaling pathways [1] [8]. Crucially, the sulfur atom in the thiophene ring introduces distinct electronic properties compared to the imidazole ring of purines, potentially altering binding kinetics and selectivity profiles. The scaffold maintains the hydrogen-bonding capabilities of the pyrimidine N1 and C2/N3 positions, analogous to the N9 and N3/C2 of adenine, facilitating similar recognition by purine-binding proteins [3]. This molecular mimicry underpins the ability of thieno[2,3-d]pyrimidines to interfere with essential cellular processes in pathogens and cancer cells, such as folate cofactor biosynthesis, kinase signaling cascades, and nucleic acid synthesis [1] [6].
Table 1: Bioisosteric Equivalence Between Adenine and Thieno[2,3-d]pyrimidine
| Purine Feature | Thieno[2,3-d]pyrimidine Equivalent | Functional Consequence |
|---|---|---|
| Adenine N1/N3 (H-bond acceptor) | Pyrimidine N1 (H-bond acceptor) | Mimics purine binding in ATP/GTP pockets |
| Adenine C6-NH₂ | Variable at C2/C4 positions | Tunable H-bond donor/acceptor functionality |
| Imidazole ring π-system | Thiophene ring π-system | Enhanced lipophilicity & metabolic stability |
| Planar fused structure | Identical fused planar structure | Maintains DNA/RNA base-pairing geometry |
Thienopyrimidines exist as three distinct regioisomers differentiated by the fusion pattern between the thiophene and pyrimidine rings: thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]pyrimidines. These isomers exhibit markedly different physicochemical and pharmacological properties due to variations in electron distribution, dipole moments, and three-dimensional shape:
The 3-(4-methoxybenzyl)-5-phenyl derivative belongs specifically to the [2,3-d] series, leveraging its superior bioisosteric properties for biological activity.
Thieno[2,3-d]pyrimidine derivatives demonstrate compelling therapeutic potential across two major domains: antimicrobial and anticancer applications. In infectious diseases, their ability to disrupt folate biosynthesis pathways has yielded potent inhibitors of dihydropteroate synthase (DHPS), a critical enzyme for microbial folate production absent in humans. Compounds featuring hydrogen-bonding functionalities at position 2 and lipophilic extensions at positions 5 and 6 effectively occupy both the p-aminobenzoic acid (PABA) and pterin binding pockets of DHPS, demonstrating efficacy against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [3] [6]. The scaffold's versatility extends to antiviral applications, with derivatives inhibiting viral replication through interference with nucleotide metabolism or viral polymerase function [1] [3].
In oncology, thieno[2,3-d]pyrimidines function as privileged scaffolds for kinase inhibition, particularly targeting the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K) pathways. Their planar structure facilitates deep insertion into the adenine triphosphate (ATP)-binding cleft of kinases, while substituents at the 4- and 6-positions engage specificity pockets and modulate potency against mutant isoforms (e.g., EGFR T790M/L858R) [4] [5] [7]. Clinical candidates like relugolix (a gonadotropin-releasing hormone antagonist) further validate the translational potential of this chemotype [3].
The pharmacological profile of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is critically dependent on its specific substitution pattern, with each moiety contributing distinct binding interactions and physicochemical properties:
Enhancing cell permeability through balanced lipophilicity (log P contributions) [5] [6]
5-Phenyl Group: Positioned ortho to the pyrimidine ring, this substituent projects into deep hydrophobic regions of target proteins. In kinase inhibition (e.g., EGFR, PI3Kγ), the 5-phenyl ring engages with the "gatekeeper" hydrophobic pocket, a key determinant of inhibitor selectivity. Structural data reveal:
Table 2: Structure-Activity Relationships of Key Substituents in Thieno[2,3-d]pyrimidines
| Position | Substituent | Target Engagement Role | Biological Consequence |
|---|---|---|---|
| 3 | 4-Methoxybenzyl | - Occupies hydrophobic region II- Methoxy H-bonds with Thr854 (EGFR)- Blocks N3 tautomerization to 4-oxo form | Enhanced kinase inhibition potency (EGFR IC₅₀ < 100 nM) [5] |
| 4 | Oxo (=O) | H-bond donor to hinge region (e.g., Met793 in EGFR) | Critical for ATP-competitive inhibition |
| 5 | Phenyl | - Fills hydrophobic pocket I- π-stacking with Phe856 (EGFR)- Engages pterin pocket in DHPS | 10-100x potency boost vs. unsubstituted analogs [5] [6] |
| 6 | Variable (H in this case) | Access to solvent-exposed region (kinases) or PABA pocket (DHPS) | Opportunity for solubility modulation or dual-targeting |
Molecular modeling of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one within EGFR and DHPS active sites confirms synergistic contributions from both substituents. In EGFR, the 5-phenyl group anchors the molecule in the hydrophobic cleft, while the 4-methoxybenzyl moiety orients the 4-oxo group for hinge hydrogen bonding. In DHPS, these groups simultaneously occupy the pterin and PABA subpockets, mimicking the natural dihydropteroate substrate [4] [6]. The compound's specific combination of 3-benzylation and 5-arylation represents an optimized architecture for dual targeting of infectious and oncological pathways through conserved nucleotide-mimicry mechanisms.
Note on Nomenclature: The compound 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (IUPAC: 3-[(4-methoxyphenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one; Molecular Formula: C₂₀H₁₆N₂O₂S; Molecular Weight: 348.42 g/mol) exemplifies rational structure-based design leveraging isomer-specific and substituent-dependent bioactivity.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7